molecular formula C16H14N4O6 B11940188 n,n'-Bis(5-nitrosalicylidene)ethylenediamine CAS No. 6337-28-6

n,n'-Bis(5-nitrosalicylidene)ethylenediamine

Cat. No.: B11940188
CAS No.: 6337-28-6
M. Wt: 358.31 g/mol
InChI Key: YLTXOGYEOSBKDA-UHFFFAOYSA-N
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Description

N,N’-Bis(5-nitrosalicylidene)ethylenediamine is a Schiff base compound derived from the condensation of 5-nitrosalicylaldehyde and ethylenediamine. It is known for its chelating properties and is widely used in coordination chemistry. The compound forms stable complexes with various metal ions, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(5-nitrosalicylidene)ethylenediamine typically involves the condensation reaction between 5-nitrosalicylaldehyde and ethylenediamine. The reaction is usually carried out in an ethanol solution under reflux conditions. The general procedure is as follows:

  • Dissolve 5-nitrosalicylaldehyde in ethanol.
  • Add ethylenediamine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under vacuum to obtain N,N’-Bis(5-nitrosalicylidene)ethylenediamine as a solid.

Industrial Production Methods

Industrial production methods for N,N’-Bis(5-nitrosalicylidene)ethylenediamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(5-nitrosalicylidene)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes.

    Reduction: Reduction reactions can modify the nitro groups to amine groups.

    Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state metal complexes, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Bis(5-nitrosalicylidene)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in catalysis, material science, and as a complexing agent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(5-nitrosalicylidene)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Similar structure but without the nitro groups.

    N,N’-Bis(5-bromosalicylidene)ethylenediamine: Contains bromine instead of nitro groups.

    N,N’-Bis(5-chlorosalicylidene)ethylenediamine: Contains chlorine instead of nitro groups.

Uniqueness

N,N’-Bis(5-nitrosalicylidene)ethylenediamine is unique due to the presence of nitro groups, which can significantly influence its chemical reactivity and biological activity. The nitro groups can participate in additional chemical reactions, providing more versatility in its applications compared to similar compounds without these groups.

Properties

CAS No.

6337-28-6

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol

InChI

InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2

InChI Key

YLTXOGYEOSBKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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